molecular formula C16H23ClN2O3 B1459207 1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride CAS No. 1351630-57-3

1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1459207
CAS No.: 1351630-57-3
M. Wt: 326.82 g/mol
InChI Key: LCLJHVXVYCVLGZ-UHFFFAOYSA-N
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Description

1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O3 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Labelling

  • This compound has been used in the synthesis and labelling of neuroleptic butyrophenones, which are significant in metabolic studies. The labeling involved carbon-14 at the carbonyl position, showcasing its utility in radiopharmaceutical research (Nakatsuka et al., 1979).

Preparation of Protected Amino Acids

  • It has been employed in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs, demonstrating its role in amino acid synthesis and potential pharmaceutical applications (Hammarström et al., 2005).

Conformational Analyses

  • The compound was used in conformational analyses of its derivatives, contributing to the understanding of molecular structures and interactions, which is crucial in drug design and development (Nitek et al., 2020).

Synthesis of Derivatives

  • Research has focused on synthesizing its derivatives, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its versatility in creating new chemical entities for potential therapeutic applications (Zheng Rui, 2010).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This indicates its potential in contributing to the development of new antimicrobial agents (Patel et al., 2011).

Synthesis of Ropivacaine Hydrochloride

  • The compound has been used in the synthesis of Ropivacaine hydrochloride, an important local anesthetic, demonstrating its role in the production of clinically significant drugs (Fu Xiaobin, 2012).

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-11-3-4-14(12(2)9-11)17-15(19)10-18-7-5-13(6-8-18)16(20)21;/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,19)(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLJHVXVYCVLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.